5-(1-(3,4-Dimethoxy-5-(methylselanyl)phenyl)vinyl)-2-methoxyphenol

Description

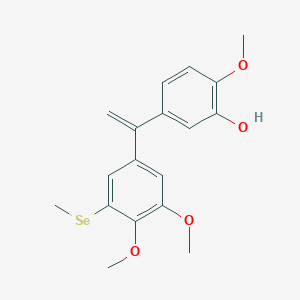

5-(1-(3,4-Dimethoxy-5-(methylselanyl)phenyl)vinyl)-2-methoxyphenol is a phenolic derivative featuring a vinyl bridge connecting two aromatic rings. The first ring contains 3,4-dimethoxy and 5-methylselanyl substituents, while the second is a 2-methoxyphenol moiety.

Properties

Molecular Formula |

C18H20O4Se |

|---|---|

Molecular Weight |

379.3 g/mol |

IUPAC Name |

5-[1-(3,4-dimethoxy-5-methylselanylphenyl)ethenyl]-2-methoxyphenol |

InChI |

InChI=1S/C18H20O4Se/c1-11(12-6-7-15(20-2)14(19)8-12)13-9-16(21-3)18(22-4)17(10-13)23-5/h6-10,19H,1H2,2-5H3 |

InChI Key |

FNZXVGRCMOAMCY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=C)C2=CC(=C(C(=C2)[Se]C)OC)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(3,4-Dimethoxy-5-(methylselanyl)phenyl)vinyl)-2-methoxyphenol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 2-methoxyphenol.

Formation of the Vinyl Group: The vinyl group is introduced through a Wittig reaction, where 3,4-dimethoxybenzaldehyde is reacted with a suitable phosphonium ylide.

Introduction of the Methylselanyl Group: The methylselanyl group is introduced via a nucleophilic substitution reaction using a methylselanyl reagent.

Final Coupling: The final step involves coupling the intermediate products to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(1-(3,4-Dimethoxy-5-(methylselanyl)phenyl)vinyl)-2-methoxyphenol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of ethyl derivatives.

Substitution: Formation of various substituted phenols.

Scientific Research Applications

5-(1-(3,4-Dimethoxy-5-(methylselanyl)phenyl)vinyl)-2-methoxyphenol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-(3,4-Dimethoxy-5-(methylselanyl)phenyl)vinyl)-2-methoxyphenol involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Key Compounds for Comparison:

3,4′,5-Trimethoxy-3′-hydroxystilbene (C₁₇H₁₈O₄) Structure: Lacks the methylselanyl group but shares the vinyl-linked methoxyphenol framework. Properties: Molecular weight = 286.327 g/mol. Methoxy and phenol groups confer moderate polarity, typical of phenolic antioxidants. Activity: Stilbene derivatives are known for antioxidant and anti-inflammatory properties; selenium substitution in the target compound may enhance redox modulation .

4-(3-Hydroxybutyl)-2-methoxyphenol (C₁₁H₁₆O₃) Structure: Features a hydroxybutyl chain instead of a vinyl-linked aromatic system. Properties: Molecular weight = 196.24 g/mol. The hydroxyl group enhances hydrogen-bonding capacity, influencing solubility and radical scavenging .

(E)-5-(((4-(Dimethylamino)phenyl)imino)methyl)-2-methoxyphenol (C₁₆H₁₈N₂O₂) Structure: Schiff base with a dimethylamino substituent. Properties: Molecular weight = 282.33 g/mol. The imine group enables metal chelation, while methoxyphenol contributes to antioxidant activity .

Comparative Data Table

Electronic and Steric Effects of Substituents

- Methylselanyl vs. Methoxy : The -SeCH₃ group in the target compound introduces a larger atomic radius and lower electronegativity compared to methoxy (-OCH₃). This may increase lipid solubility and alter binding kinetics in biological systems.

- Vinyl Bridge : The conjugated double bond in stilbene analogs (e.g., ) facilitates π-π interactions with biomolecular targets, a feature retained in the target compound .

- Selenium’s Redox Activity : Selenium’s ability to participate in redox cycling could enhance antioxidant capacity compared to sulfur-containing analogs (e.g., thiadiazol derivatives in ) .

Biological Activity

5-(1-(3,4-Dimethoxy-5-(methylselanyl)phenyl)vinyl)-2-methoxyphenol is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 304.40 g/mol. The compound features a vinyl group attached to a phenolic structure, which is essential for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 304.40 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound may be attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may act as an antioxidant, potentially inhibiting oxidative stress pathways and modulating inflammatory responses.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, phenolic compounds can scavenge free radicals, thereby reducing cellular damage. The presence of methoxy groups enhances this activity by stabilizing the phenolic structure.

Pharmacological Effects

Several studies have explored the pharmacological effects of related compounds, providing insights into the potential effects of this compound:

- Anti-inflammatory Effects : Compounds with methoxy and vinyl substituents have shown promise in reducing inflammation in various models. This may be due to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

- Anticancer Potential : Some analogs have been investigated for their anticancer properties. They may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as MAPK and PI3K/Akt.

Case Studies

- In vitro Studies : A study examining the effects of structurally similar compounds on human cancer cell lines demonstrated that these compounds could significantly inhibit cell proliferation and induce apoptosis. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

- Animal Models : In vivo studies using rodent models have shown that treatment with related compounds resulted in reduced tumor growth and metastasis in models of breast cancer. These effects were associated with decreased levels of inflammatory markers and improved antioxidant status.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.